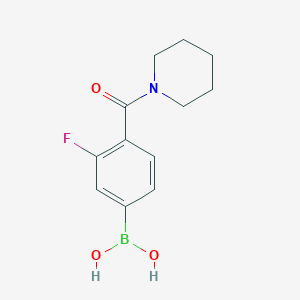

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Vue d'ensemble

Description

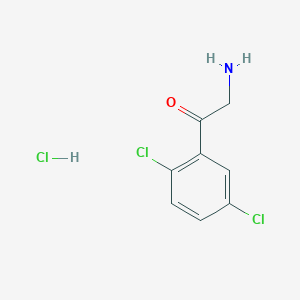

“(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-fluoro-4-(1-piperidinylcarbonyl)phenylboronic acid . It has a molecular weight of 251.07 and is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.It is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Applications De Recherche Scientifique

Optical Modulation and Saccharide Recognition

- Optical Modulation: This compound's derivatives are used for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, which allows for the quenching of near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).

- Saccharide Recognition: Its application in recognizing saccharides is significant. The phenyl boronic acids (PBA) function as important binding ligands to pendant diols, making them useful for saccharide recognition, especially in biochemical sensing technologies (Mu et al., 2012).

Synthesis of Organic Compounds

- Synthesis of Olefins and Styrene Derivatives: Variants of this compound are used in the synthesis of olefins, styrene, and biphenyl derivatives, which are applied to the synthesis of many natural products and organic materials (Sun Hai-xia et al., 2015).

Fluorescence Quenching Studies

- Fluorescence Quenching: Derivatives of this compound are studied for their fluorescence quenching properties in alcohols, which is significant for understanding molecular interactions in various solvents (Geethanjali et al., 2015).

Catalysis in Organic Synthesis

- Catalysis Applications: Its derivatives, particularly those with fluorine substituents, are used as catalysts in organic synthesis due to their Lewis acidity and ability to form reversible covalent interactions (Gozdalik et al., 2017).

Glucose Sensing Materials

- Construction of Glucose Sensing Materials: Certain derivatives are used for constructing glucose sensing materials that operate at the physiological pH of bodily fluids (Das et al., 2003).

Fluorescent Chromoionophores

- Development as Fluorescent Chromoionophores: Piperidine functionalized derivatives have been developed as fluorescent chromoionophores for ion-selective optodes, demonstrating enhanced fluorescence in the process of deprotonation (Li et al., 2016).

Bioimaging and Sensing

- Sequential 'On-Off-On' Fluorescence Probe: Derivatives of this compound have been synthesized for use as sequential 'on-off-on' type relay fluorescence probes for ions like Fe3+ and F- ions, with applications in bioimaging in living cells (Selvaraj et al., 2019).

Propriétés

IUPAC Name |

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPNGZOEOPRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660200 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | |

CAS RN |

874289-10-8 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

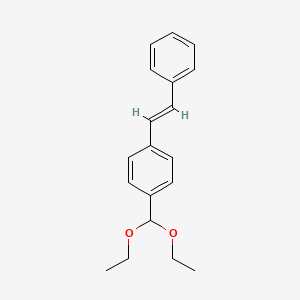

![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)

![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)